Ethyl 5,6-Difluorobenzimidazole-2-carboxylate Ethyl 5,6-Difluorobenzimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337704
InChI: InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8F2N2O2
Molecular Weight: 226.18 g/mol

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate

CAS No.:

Cat. No.: VC18337704

Molecular Formula: C10H8F2N2O2

Molecular Weight: 226.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate -

Specification

Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
IUPAC Name ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
Standard InChI Key ZLNXQWMZSXSSOS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 5,6-difluorobenzimidazole-2-carboxylate consists of a benzimidazole scaffold fused with a benzene and imidazole ring. Key structural features include:

  • Fluorine substituents at positions 5 and 6, which increase electronegativity and metabolic stability.

  • An ethyl ester group at position 2, contributing to solubility and reactivity.

The compound’s IUPAC name is ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate, and its canonical SMILES representation is CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₈F₂N₂O₂
Molecular Weight226.18 g/mol
InChIInChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
XLogP32.1 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 5,6-difluorobenzimidazole-2-carboxylate typically involves a multi-step process:

  • Condensation Reaction: 4,5-Difluoro-1,2-phenylenediamine reacts with ethyl chloroformate to form the benzimidazole core.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions yields the bicyclic structure.

  • Purification: Crystallization or chromatography isolates the final product.

A modified approach reported by involves diazotization and reduction steps to introduce halogen atoms selectively. For example, 4,5-difluoro-2-nitroaniline undergoes reduction to form a diamine intermediate, followed by cyclization with ethyl chloroformate .

Reaction Optimization

  • Temperature Control: Maintaining temperatures below 0°C during diazotization prevents side reactions .

  • Catalysts: Lewis acids like ZnCl₂ improve cyclization efficiency.

  • Yield: Typical yields range from 60–75%, depending on purification methods.

Biological Activities and Mechanisms

Antimicrobial Properties

Fluorinated benzimidazoles exhibit broad-spectrum antimicrobial activity. Ethyl 5,6-difluorobenzimidazole-2-carboxylate demonstrates:

  • Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL .

The fluorine atoms enhance membrane penetration, while the ester group facilitates hydrolysis to active carboxylic acid metabolites.

Anticancer Activity

  • Cytotoxicity: IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines .

  • Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage observed in treated cells .

Comparative Analysis with Analogues

Table 2: Halogen-Substituted Benzimidazole Derivatives

CompoundMolecular WeightAntiviral IC₅₀ (HCMV)Antibacterial MIC (µg/mL)
Ethyl 5,6-difluorobenzimidazole-2-carboxylate226.1810 µM 8–16
Ethyl 5,6-dichlorobenzimidazole-2-carboxylate259.0915 µM16–32

Key Insights:

  • Fluorine’s electronegativity improves target binding compared to chlorine.

  • Chlorinated analogues exhibit higher molecular weights but reduced solubility.

Pharmacological Research Findings

In Vivo Efficacy

In murine models of bacterial sepsis:

  • Survival Rate: 80% survival at 20 mg/kg dose vs. 20% in controls .

  • Bioavailability: 65% oral bioavailability due to ester hydrolysis .

Structure-Activity Relationships (SAR)

  • Fluorine Position: 5,6-Difluoro substitution maximizes antiviral activity .

  • Ester vs. Carboxylic Acid: Ethyl ester improves membrane permeability over free acids.

Challenges and Limitations

Synthesis Complexity

  • Multi-step synthesis increases production costs.

  • Purification challenges due to polar intermediates .

Pharmacokinetic Hurdles

  • Rapid ester hydrolysis in plasma limits half-life to 2–3 hours .

  • CYP450-mediated drug interactions observed in preclinical models .

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems to improve yield and scalability.

  • Biocatalysis: Enzymatic esterification for greener synthesis .

Clinical Translation

  • Prodrug Development: Phosphonate esters to prolong half-life .

  • Phase I Trials: Priority indications include HCMV infections and resistant UTIs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator